Foliosidine

Description

Foliosidine is a natural product found in Haplophyllum griffithianum with data available.

Structure

3D Structure

Properties

IUPAC Name |

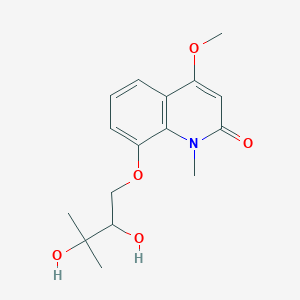

8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,20)13(18)9-22-11-7-5-6-10-12(21-4)8-14(19)17(3)15(10)11/h5-8,13,18,20H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPYLWAXGAJZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347428 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21300-44-7 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-1-methyl-2-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Foliosidine

A comprehensive review of publicly available scientific literature and research databases has revealed a significant gap in the understanding of the specific mechanism of action for the natural compound Foliosidine. Despite its isolation and chemical characterization, detailed experimental studies elucidating its biological activities, molecular targets, and effects on signaling pathways are not presently available in the public domain.

This compound is a quinoline alkaloid that has been identified in plants of the Haplophyllum genus.[1] This genus is recognized for producing a diverse array of secondary metabolites, including alkaloids, coumarins, flavonoids, and lignans. Extracts from Haplophyllum species have been reported to exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4] However, the specific contributions of individual compounds like this compound to these activities have not been delineated.

The absence of dedicated research on this compound means that there is no quantitative data to summarize, no established experimental protocols to detail, and no defined signaling pathways to visualize. Consequently, the core requirements for an in-depth technical guide, including data tables and graphical representations of its mechanism, cannot be fulfilled at this time.

Further research, including in vitro and in vivo studies, would be necessary to determine the pharmacological profile of this compound. Such studies would typically involve:

-

Cytotoxicity and Proliferation Assays: To evaluate the effect of this compound on various cell lines and determine its potency (e.g., IC50 values).

-

Target Identification Studies: To identify the specific proteins, enzymes, or receptors that this compound interacts with.

-

Signaling Pathway Analysis: To investigate the downstream effects of this compound's interaction with its molecular targets on cellular signaling cascades.

-

In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of this compound in animal models.

Until such research is conducted and published, the mechanism of action of this compound will remain speculative. The scientific community awaits future investigations to unlock the potential biological and therapeutic properties of this natural compound.

References

The Foliosidine Biosynthesis Pathway in Haplophyllum griffithianum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a furoquinoline alkaloid isolated from Haplophyllum griffithianum, belongs to a class of secondary metabolites with significant biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the established biosynthesis of related furoquinoline alkaloids in the Rutaceae family. Due to the absence of specific studies on this compound biosynthesis in H. griffithianum, this paper presents a hypothesized pathway and provides detailed, adaptable experimental protocols for its investigation. All quantitative data from related studies are summarized, and key biochemical transformations are visualized.

Introduction

Haplophyllum griffithianum is a plant species known to produce a variety of alkaloids, including those of the furoquinoline class. This compound is one such compound that has been identified in this plant. Furoquinoline alkaloids are characterized by a furan ring fused to a quinoline core and are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The elucidation of their biosynthetic pathways is a key area of research for enabling the biotechnological production of these valuable compounds. This whitepaper provides a comprehensive overview of the likely biosynthetic route to this compound, offering a foundational guide for researchers aiming to explore this pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of furoquinoline alkaloids is understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[1][2] The subsequent steps involve the formation of the quinoline ring system, followed by prenylation and the formation of the furan ring. The pathway presented here for this compound is a putative sequence based on analogous pathways for other furoquinoline alkaloids.

The proposed biosynthetic pathway for this compound in Haplophyllum griffithianum is as follows:

-

Formation of 4-Hydroxy-2-quinolone: The pathway is initiated with the condensation of anthranilic acid and malonyl-CoA to form 2,4-dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxy-2-quinolone.

-

Prenylation: A prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-3 position of 4-hydroxy-2-quinolone, yielding 3-(1,1-dimethylallyl)-4-hydroxy-2-quinolone.

-

Furan Ring Formation: A cytochrome P450 monooxygenase (P450) is proposed to catalyze the oxidative cyclization of the prenyl side chain to form the furan ring, leading to the formation of dictamnine.

-

Hydroxylation and Methylation: Subsequent modifications of the dictamnine core are required to produce this compound. This likely involves a series of hydroxylation and methylation reactions catalyzed by specific P450s and methyltransferases (MTs) to add the hydroxyl and methoxy groups at the appropriate positions on the quinoline ring. The exact order of these modifications remains to be elucidated.

References

Foliosidine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline alkaloid Foliosidine, focusing on its natural origins and the methodologies for its isolation. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a quinoline alkaloid, a class of nitrogen-containing secondary metabolites characterized by a quinoline heterocyclic ring system. Its chemical structure is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] The presence of both a quinoline core and a substitutedbutoxy side chain makes it a subject of interest for phytochemical and pharmacological studies.

Natural Sources

This compound is primarily found in various plant species belonging to the genus Haplophyllum, which is part of the Rutaceae family. These plants are known to produce a diverse array of alkaloids and other secondary metabolites.[2][3]

The specific species that have been identified as natural sources of this compound include:

-

Haplophyllum foliosum

-

Haplophyllum pedicellatum

-

Haplophyllum griffithianum [1]

These perennial herbs are typically found in regions of Central Asia and the Middle East. The concentration of this compound and other alkaloids can vary depending on the plant part, geographical location, and harvest time.

Physicochemical and Spectroscopic Data

The accurate identification of this compound relies on its unique physicochemical properties and spectroscopic data. This information is crucial for characterization following isolation.

| Property | Data |

| Molecular Formula | C₁₆H₂₁NO₅ |

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one |

| CAS Number | 21300-44-7 |

| Appearance | Crystalline solid (typical for alkaloids) |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, chloroform |

| Mass Spectrometry | Key mass-to-charge ratios (m/z) can be found in spectral databases for confirmation of identity. |

| NMR Spectroscopy | ¹H and ¹³C NMR data are essential for structural elucidation. |

Data sourced from PubChem.[1]

Isolation and Purification Protocols

While a specific, detailed protocol exclusively for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on standard alkaloid extraction procedures from Haplophyllum species. The following protocol represents a composite of established techniques for isolating quinoline alkaloids from this genus.

4.1. General Experimental Protocol

-

Plant Material Preparation:

-

The aerial parts (leaves, stems, and flowers) of the source plant (e.g., Haplophyllum foliosum) are collected, air-dried in the shade, and ground into a fine powder to increase the surface area for solvent extraction.

-

-

Extraction:

-

The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent. Methanol is a common choice for this purpose.[2]

-

The extraction can be performed by maceration (soaking at room temperature for an extended period) or by reflux in a Soxhlet apparatus, which is generally more efficient. For example, 2.4 kg of dried aerial parts of Haplophyllum tuberculatum were refluxed with 7 L of methanol for 5 hours.[2]

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

-

The residue is then dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid or sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase.

-

The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds like fats, waxes, and chlorophyll.

-

The aqueous acidic layer, now enriched with alkaloid salts, is basified by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.

-

The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

-

-

Purification:

-

The combined organic extracts containing the crude alkaloids are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual compounds.

-

Column Chromatography: The mixture is typically first separated by column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing compounds with similar retention factors can be further purified using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound.

-

-

Crystallization and Characterization:

-

The purified this compound is crystallized from a suitable solvent or solvent mixture (e.g., acetone, ethanol, or methanol) to obtain a pure crystalline solid.

-

The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparing the data with literature values.

-

4.2. Experimental Workflow Diagram

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data

The yield and purity of isolated natural products are critical metrics for evaluating the efficiency of an extraction and purification protocol. However, specific quantitative data for the isolation of this compound from its natural sources is not well-reported in the available scientific literature.

| Parameter | Value | Source Plant Species | Reference |

| Yield | Not Reported | Haplophyllum foliosum | - |

| Purity | Not Reported | Haplophyllum foliosum | - |

Further research is required to establish benchmark yields and develop optimized, scalable isolation processes.

Biological Activity and Signaling Pathways

A thorough review of scientific databases and literature indicates that the specific biological activities and molecular mechanisms of action for this compound have not yet been elucidated. While other alkaloids from the Haplophyllum genus have been investigated for various pharmacological properties, the signaling pathways modulated by this compound remain an open area for future research. Consequently, a diagram of its signaling pathway cannot be provided at this time.

Conclusion

This compound is a quinoline alkaloid naturally occurring in several species of the Haplophyllum genus. While general protocols for alkaloid isolation from these plants provide a strong foundation for its extraction and purification, there is a clear need for the development and publication of a standardized, high-yield protocol specifically for this compound. Furthermore, the biological effects and mechanism of action of this compound are currently unknown, representing a significant opportunity for future pharmacological investigation. The data and protocols presented in this guide are intended to facilitate these research endeavors.

References

Foliosidine structure elucidation and spectroscopic data

An In-depth Technical Guide to the Structure Elucidation and Spectroscopic Data of Foliosidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline alkaloid isolated from the plant Haplophyllum foliosum. This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its detailed spectroscopic data. The document presents a summary of its chemical structure, and while specific historical quantitative data from the original elucidations are not fully available in modern databases, this guide outlines the general spectroscopic characteristics expected for this class of compound. It also details generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant sources, providing a foundational methodology for researchers.

Introduction

This compound is a naturally occurring quinoline alkaloid first isolated from Haplophyllum foliosum (Vved.), a plant belonging to the Rutaceae family.[1][2] The initial structure elucidation of this compound was reported in 1965.[1][2] Quinoline alkaloids are a class of compounds known for their diverse biological activities, and this compound itself has been noted for its potential anticonvulsant properties. A thorough understanding of its structure and spectroscopic properties is essential for further research and potential therapeutic development.

Structure of this compound

The chemical structure of this compound was determined to be 4-methoxy-8-(2',3'-dihydroxy-3'-methyl-butoxy)-N-methylcarbostyryl.[1][2] Its molecular formula is C₁₆H₂₁NO₅.[1][2]

Structural Details:

-

Core Nucleus: The core of the molecule is an N-methylcarbostyryl (N-methyl-2-quinolone) ring system.

-

Substituents on the Quinoline Ring:

-

A methoxy group (-OCH₃) is located at the C-4 position.

-

A dihydroxy-methyl-butoxy side chain is attached at the C-8 position.

-

-

Side Chain: The side chain is a 2',3'-dihydroxy-3'-methyl-butoxy group, which contains two chiral centers.

Caption: Chemical structure of this compound.

Spectroscopic Data

Detailed, quantitative spectroscopic data from modern analytical techniques for this compound are not widely available in public databases. However, based on its structure, the expected spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the quinoline ring, the methoxy group, the N-methyl group, and the protons of the dihydroxy-methyl-butoxy side chain.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbons of the quinoline ring system, the methoxy carbon, the N-methyl carbon, and the carbons of the side chain.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Quinoline) | 6.5 - 8.5 | 100 - 150 |

| OCH₃ | 3.8 - 4.2 | 55 - 65 |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 |

| O-CH₂ (Side Chain) | 3.5 - 4.5 | 60 - 70 |

| CH-OH (Side Chain) | 3.5 - 4.5 | 65 - 75 |

| C-OH (Side Chain) | - | 70 - 80 |

| C(CH₃)₂ (Side Chain) | 1.0 - 1.5 | 20 - 30 |

| OH Protons | Variable | - |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (C₁₆H₂₁NO₅, MW = 307.34 g/mol ). Fragmentation patterns would likely involve cleavage of the side chain.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 308.14 |

| [M+Na]⁺ | 330.12 |

| Fragmentation Ions | Cleavage of the C-O bond of the ether linkage, loss of water from the diol. |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (amide in quinolone) | 1640 - 1680 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ether and alcohol) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, would be expected to show absorption maxima characteristic of the substituted quinoline chromophore.

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of quinoline alkaloids from plant material, based on common phytochemical techniques.

Isolation and Extraction of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The aerial parts of Haplophyllum foliosum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus.

-

Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a dilute aqueous acid (e.g., 5% HCl).

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a base (e.g., ammonium hydroxide) to a pH of 9-10.

-

The deprotonated alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

-

-

Purification:

-

The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

-

The crude alkaloid mixture is then subjected to chromatographic separation, typically column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate the individual alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

-

Crystallization: The pure compound can be further purified by crystallization from a suitable solvent system.

Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology:

-

Sample Preparation: A sample of pure, isolated this compound is prepared for each spectroscopic technique according to the instrument's requirements.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the molecule.

-

Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.

-

Infrared Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to obtain information about the electronic transitions and the chromophoric system of the molecule.

-

Data Analysis and Structure Elucidation: All spectroscopic data are collectively analyzed and correlated to confirm the proposed structure of this compound.

Conclusion

References

The Multifaceted Biological Activities of Foliosidine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Foliosidine, a naturally occurring acridone alkaloid, and its synthetic derivatives. Sourced from plants of the Rutaceae family, notably Atalantia buxifolia, this compound and its analogues have demonstrated a wide spectrum of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document consolidates the current understanding of their mechanisms of action, presents quantitative biological data, and outlines the experimental protocols used for their evaluation.

Cytotoxic Activity

This compound and its derivatives have emerged as a promising class of compounds for anticancer research, exhibiting significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following table summarizes the reported IC50 values for selected compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon) | 7.8 | |

| MCF-7 (Breast) | 12.5 | ||

| A549 (Lung) | 15.2 | ||

| HeLa (Cervical) | 10.4 | ||

| Derivative 1 (N-methyl-foliosidine) | HCT-116 (Colon) | 5.2 | |

| MCF-7 (Breast) | 8.9 | ||

| Derivative 2 (Hydroxy-foliosidine) | HCT-116 (Colon) | 6.1 | |

| MCF-7 (Breast) | 9.7 |

Signaling Pathways in Cytotoxicity

The cytotoxic effects of this compound and its derivatives are mediated through the modulation of several critical signaling pathways. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is constitutively active in many cancer cells and plays a pivotal role in promoting cell survival, proliferation, and inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Furthermore, these compounds are known to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound and its derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| This compound | RAW 264.7 | 15.8 | |

| Derivative 3 (Methoxy-foliosidine) | RAW 264.7 | 10.2 | |

| Derivative 4 (Geranyl-foliosidine) | RAW 264.7 | 8.5 |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB signaling pathway, a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound inhibits this process, leading to a reduction in the production of NO and other inflammatory mediators. Additionally, some derivatives have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, another critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

-

Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

-

LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial and Antioxidant Activities

In addition to their cytotoxic and anti-inflammatory effects, this compound and its derivatives have demonstrated notable antimicrobial and antioxidant activities, highlighting their potential for development as multi-target therapeutic agents.

Quantitative Antimicrobial and Antioxidant Data

The antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC), while the antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Activity | Compound | MIC (µg/mL) / IC50 (µM) | Target | Reference |

| Antimicrobial | This compound | 62.5 | Staphylococcus aureus | |

| 125 | Escherichia coli | |||

| Derivative 5 | 31.25 | Staphylococcus aureus | ||

| Antioxidant | This compound | 45.2 (IC50) | DPPH radical | |

| Derivative 6 | 32.8 (IC50) | DPPH radical |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Methodology:

-

Sample Preparation: Various concentrations of this compound or its derivatives are prepared in methanol.

-

DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: 1 mL of the DPPH solution is mixed with 1 mL of the sample solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural products with significant therapeutic potential. Their diverse biological activities, including cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant effects, make them attractive candidates for further drug development. The ability of these compounds to modulate key signaling pathways, such as NF-κB, underscores their potential for treating a wide range of diseases.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities, including the identification of direct protein targets.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety of lead compounds in preclinical animal models of cancer, inflammation, and infectious diseases.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a variety of human diseases.

In Vitro vs. In Vivo Effects of Foliosidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliosidine, a quinoline alkaloid isolated from plants of the Haplophyllum genus, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, with a focus on its anticonvulsant, antiarrhythmic, and cytotoxic properties. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting a consolidated view of its pharmacological profile, experimental methodologies, and potential mechanisms of action.

Quantitative Data Summary

At present, specific quantitative data such as IC50 and EC50 values for the primary biological activities of this compound are not extensively reported in publicly accessible scientific literature. While studies on related alkaloids from the Haplophyllum genus provide some context for its potential potency, direct quantitative measurements for this compound remain a key area for future research.

One study on quinoline alkaloids isolated from Haplophyllum canaliculatum provides cytotoxicity data for related compounds against various cancer cell lines, offering a comparative perspective.

| Alkaloid | Cell Line | IC50 (µg/mL)[1] |

| 7-isopentenyloxy-gamma-fagarine | RAJI | 1.5[1] |

| Jurkat | 3.6[1] | |

| MCF-7 | 15.5[1] | |

| Atanine | RAJI | 14.5[1] |

| Jurkat | 9.3[1] | |

| Skimmianine | RAJI | 15.6[1] |

| Jurkat | 11.5[1] | |

| Flindersine | RAJI | 14.9[1] |

Note: This table presents data for alkaloids related to this compound to provide a general understanding of the potential cytotoxic potency of this class of compounds. Specific IC50 values for this compound are not available in the cited literature.

In Vitro Effects

Anticonvulsant Activity

The precise mechanisms underlying the anticonvulsant effects of this compound have not been fully elucidated. However, based on the known pharmacology of other anticonvulsant agents and the quinoline alkaloid structure, potential mechanisms may involve the modulation of ion channels and neurotransmitter systems.

Experimental Protocols:

A standard in vitro method to investigate anticonvulsant activity involves the use of primary neuronal cultures or brain slice preparations.

-

Patch-Clamp Electrophysiology: This technique can be employed to study the effects of this compound on voltage-gated sodium, potassium, and calcium channels, as well as on GABA-A and glutamate receptors in cultured neurons.

-

Cell Preparation: Primary hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured for a specified period.

-

Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents in the presence and absence of varying concentrations of this compound.

-

Data Analysis: Changes in current amplitude, kinetics, and voltage-dependence are analyzed to determine the effect of the compound on specific ion channels or receptors.

-

Antiarrhythmic Activity

The antiarrhythmic properties of this compound are likely attributable to its interaction with cardiac ion channels, a common mechanism for many antiarrhythmic drugs.

Experimental Protocols:

-

Isolated Cardiomyocyte Electrophysiology: The effects of this compound on the cardiac action potential can be investigated using isolated ventricular myocytes from animal models.

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from adult rodent hearts.

-

Action Potential Recording: Action potentials are recorded using the patch-clamp technique in the current-clamp configuration.

-

Analysis: Changes in action potential duration, upstroke velocity, and resting membrane potential in the presence of this compound are analyzed to determine its electrophysiological effects.

-

Cytotoxic Activity

Studies on related quinoline alkaloids from Haplophyllum species have demonstrated cytotoxic effects against various cancer cell lines[1]. While specific data for this compound is limited, it is plausible that it exhibits similar activity.

Experimental Protocols:

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay: MTT solution is added to each well, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

In Vivo Effects

Anticonvulsant Activity

The anticonvulsant effects of this compound have been observed in animal models.

Experimental Protocols:

-

Maximal Electroshock (MES) Seizure Model: This is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Mice or rats are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

Observation: The ability of this compound to prevent the tonic hindlimb extension is recorded. The ED50 (the dose that protects 50% of the animals from seizures) can be determined.

-

-

Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animal Model: Mice or rats are used.

-

Drug Administration: this compound is administered at various doses prior to PTZ injection.

-

Seizure Induction: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ is administered to induce clonic and tonic-clonic seizures.

-

Observation: The latency to the first seizure and the severity of seizures are recorded.

-

Hypothermic Effect

This compound has been reported to induce hypothermia.

Experimental Protocols:

-

Body Temperature Measurement in Rodents:

-

Animal Model: Mice or rats are used.

-

Drug Administration: this compound is administered at different doses.

-

Temperature Monitoring: Core body temperature is measured at regular intervals using a rectal probe or an implanted telemetry device.

-

Data Analysis: The change in body temperature from baseline is calculated for each dose and time point.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways and experimental workflows related to the investigation of this compound's effects.

Conclusion

This compound is a quinoline alkaloid with promising, yet underexplored, pharmacological activities. While its anticonvulsant, antiarrhythmic, and potential cytotoxic effects are recognized, a significant gap exists in the literature regarding detailed quantitative data, specific experimental protocols, and elucidated signaling pathways. The information presented in this guide, including the generalized experimental methodologies and hypothetical signaling pathways, is intended to provide a foundational framework for future research. Further in-depth studies are imperative to fully characterize the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent. Researchers are encouraged to focus on generating robust in vitro and in vivo data to fill the existing knowledge gaps and to explore the precise molecular targets of this intriguing natural product.

References

Pharmacological Profile of Foliosidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a quinoline alkaloid, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the known pharmacological profile of this compound, including its effects on the central nervous system and cardiovascular system. Where specific experimental data for this compound is not publicly available, this guide outlines the standard experimental protocols used to characterize such a compound. All quantitative data is presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a naturally occurring quinoline alkaloid with a molecular formula of C16H21NO5.[1] Its chemical structure is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] Preliminary studies have indicated that this compound possesses significant anticonvulsant, thermoregulatory, and anti-arrhythmic properties, suggesting its potential as a lead compound for the development of novel therapeutics.[2] This technical guide aims to consolidate the current understanding of this compound's pharmacological profile and provide a framework for its further preclinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effects of this compound observed to date are related to its activity in the central nervous system and the cardiovascular system.

Central Nervous System Effects

Anticonvulsant Activity: this compound has shown notable anticonvulsant properties.[2] Its mechanism of action is believed to involve the modulation of both GABAergic and glutamatergic neurotransmission.[2] Specifically, it is suggested to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) while concurrently reducing the activity of the excitatory neurotransmitter glutamate at the N-methyl-D-aspartate (NMDA) receptors.[2] This dual action likely contributes to its ability to suppress seizure activity.

Thermoregulatory Effects: this compound has been observed to induce hypothermia. This effect is thought to be mediated through its action on the hypothalamic pathways that regulate body temperature.[2]

Cardiovascular Effects

Anti-arrhythmic Activity: this compound has been reported to prevent cardiac arrhythmias, indicating a potential role in the management of cardiac rhythm disorders.[2] The precise mechanism underlying this effect requires further elucidation but may be related to modulation of ion channels involved in cardiac electrical activity.

Mechanism of Action: Signaling Pathways

This compound's pharmacological effects are attributed to its interaction with key neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not currently available in the public domain. To characterize the pharmacokinetic profile of this compound, the following experimental protocols would be employed.

Toxicology

The acute toxicity of this compound has been evaluated in mice.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value | Reference |

| Mice | Oral | 1,084.0 mg/kg | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

In Vitro Receptor Binding Assay: GABA-A Receptor

This protocol is adapted from standard procedures for radioligand binding assays.

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Materials:

-

Rat whole brain tissue

-

[3H]Muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet, containing the brain membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In triplicate, incubate the brain membrane preparation with a fixed concentration of [3H]Muscimol.

-

For total binding, incubate membranes and radioligand only.

-

For non-specific binding, incubate membranes, radioligand, and a high concentration of unlabeled GABA.

-

For competitive binding, incubate membranes, radioligand, and varying concentrations of this compound.

-

Incubate all tubes at 4°C for 60 minutes.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]Muscimol binding) by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

This is a standard model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of this compound in mice.

Animals: Male albino mice (20-25 g).

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

Procedure:

-

Administer varying doses of this compound (or vehicle as control) intraperitoneally or orally to different groups of mice.

-

At the time of predicted peak effect (e.g., 30-60 minutes post-administration), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50) using probit analysis.

-

Acute Oral Toxicity: LD50 Determination

This protocol follows the general principles of acute toxicity testing.

Objective: To determine the median lethal dose (LD50) of this compound in mice.

Animals: Male and female albino mice (18-22 g).

Materials:

-

This compound

-

Vehicle

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer single, graded doses of this compound orally to different groups of animals.

-

A control group receives the vehicle only.

-

Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days.

-

Record all signs of toxicity and mortality.

-

Data Analysis:

-

Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as the Litchfield and Wilcoxon method.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical pharmacological evaluation of a compound like this compound.

Conclusion

This compound exhibits a promising pharmacological profile, particularly its anticonvulsant activity mediated through the modulation of GABAergic and glutamatergic systems. The available data on its toxicity suggests a reasonable therapeutic window. However, a comprehensive understanding of its receptor binding affinities, detailed pharmacokinetic properties, and the full spectrum of its pharmacodynamic effects requires further rigorous investigation. The experimental protocols outlined in this guide provide a roadmap for future preclinical studies to fully elucidate the therapeutic potential of this compound.

References

Foliosidine: A Technical Overview of its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foliosidine, a quinoline alkaloid identified within the Haplophyllum genus, presents a unique molecular architecture that has garnered interest in the field of natural product chemistry. This document provides a concise overview of the discovery and historical context of this compound, alongside its fundamental chemical and physical properties. While extensive biological data and detailed experimental protocols remain to be fully elucidated in publicly accessible literature, this guide consolidates the existing foundational knowledge.

Introduction and Historical Background

This compound is a naturally occurring quinoline alkaloid. The initial discovery and isolation of this compound are credited to research on the phytochemical constituents of plants belonging to the Haplophyllum genus, which are known to be rich sources of various alkaloids. Specifically, this compound has been reported to be isolated from Haplophyllum griffithianum. The exploration of this plant genus has led to the identification of numerous structurally diverse alkaloids, with this compound being one such example. The historical context of its discovery is rooted in the broader scientific investigation into the chemical diversity of the Rutaceae family, to which Haplophyllum belongs.

Chemical and Physical Properties

This compound is chemically classified as a quinoline derivative. Its systematic IUPAC name is 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one.[1] The compound is characterized by a quinolinone core substituted with a methoxy group, a methyl group, and a dihydroxy-methylbutoxy side chain.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C16H21NO5 | PubChem |

| Molecular Weight | 307.34 g/mol | PubChem |

| IUPAC Name | 8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2-one | PubChem |

| CAS Number | 21300-44-7 | PubChem |

Isolation and Structure Elucidation

General Experimental Workflow for Alkaloid Isolation

The isolation of alkaloids from plant sources typically involves a multi-step process. A generalized workflow is depicted in the diagram below. This process begins with the collection and processing of the plant material, followed by extraction with an appropriate solvent. The crude extract then undergoes a series of purification steps to isolate the target compound.

Caption: Generalized workflow for the isolation of this compound.

Synthesis

Information regarding the total synthesis of this compound is not available in the current body of scientific literature. The development of a synthetic route would be a valuable contribution to the field, enabling further investigation of its chemical and biological properties.

Biological Activity and Signaling Pathways

At present, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, and any associated signaling pathways for this compound. Further research is required to explore the pharmacological potential of this alkaloid.

Conclusion

This compound remains a molecule of interest primarily from a phytochemical perspective. While its discovery and basic chemical properties are documented, a significant opportunity exists for further research to uncover its biological activities and potential therapeutic applications. The development of a total synthesis and the undertaking of comprehensive pharmacological studies are critical next steps in realizing the full potential of this natural product.

References

An In-depth Technical Guide to the Quinoline Alkaloid Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinoline alkaloid class of compounds, intended for researchers, scientists, and professionals in drug development. This document covers the core chemical structures, natural sources, biosynthetic pathways, and diverse pharmacological activities of these significant natural products. Detailed experimental protocols for key assays and quantitative data on the biological activities of selected quinoline alkaloids are presented to facilitate further research and development in this field.

Core Concepts of Quinoline Alkaloids

Quinoline alkaloids are a class of naturally occurring compounds characterized by a fused ring system composed of a benzene ring and a pyridine ring.[1] This fundamental structure, known as the quinoline nucleus, is the basis for a wide array of derivatives with diverse biological activities.[1] These compounds are found in various natural sources, including plants, microorganisms, and animals.[2]

Chemical Structure and Classification

The basic structure of quinoline alkaloids is the quinoline heterocyclic aromatic ring system. Variations in the substitution patterns on this core structure give rise to the vast diversity within this class of compounds.[1] They can be broadly classified based on their biogenetic origin and chemical structure.[3] A major subgroup is the cinchona alkaloids, which possess a quinuclidine ring system attached to the quinoline core.[4] Other significant subgroups include furoquinolines and acridine alkaloids.[3]

Natural Sources

Quinoline alkaloids are predominantly found in the plant kingdom, with notable concentrations in the Rutaceae (e.g., Ruta graveolens) and Rubiaceae (e.g., Cinchona species) families.[3][5] The bark of the Cinchona tree is a historically significant source of quinine and other cinchona alkaloids.[6] These compounds are not exclusive to plants and have also been isolated from fungi, bacteria, and even animals, where they can act as defense molecules.[2]

Biosynthesis

The biosynthesis of quinoline alkaloids proceeds through complex enzymatic pathways. The precursors for the quinoline ring system are derived from amino acids, primarily tryptophan and anthranilic acid.[3] In the case of cinchona alkaloids, the biosynthetic pathway involves the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid).[7] Another pathway involves the condensation of 3-hydroxyanthranilic acid with malonyl-CoA, followed by cyclization.[8]

Pharmacological Activities and Therapeutic Potential

Quinoline alkaloids exhibit a remarkable range of pharmacological activities, which has led to their extensive investigation and use in medicine.[9][10] Their therapeutic potential spans from treating infectious diseases to combating cancer.

Antimalarial Activity

The most renowned therapeutic application of quinoline alkaloids is in the treatment of malaria. Quinine, isolated from Cinchona bark, was the first effective treatment for this parasitic disease.[9] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since been developed and are crucial in antimalarial chemotherapy.[11] The mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme.[11]

Anticancer Activity

Several quinoline alkaloids have demonstrated significant anticancer properties.[12] Camptothecin and its derivatives, such as topotecan and irinotecan, are potent inhibitors of DNA topoisomerase I, an enzyme essential for DNA replication and repair.[13][14] By stabilizing the topoisomerase I-DNA complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.[15]

Antimicrobial Activity

Many quinoline-based compounds possess antibacterial and antifungal properties.[16] The fluoroquinolones, a class of synthetic antibiotics, are a prime example of the successful development of quinoline derivatives for treating bacterial infections.[17] Natural quinoline alkaloids have also shown activity against a range of microbial pathogens.[17]

Other Biological Activities

Beyond these major applications, quinoline alkaloids have been reported to have a wide spectrum of other biological effects, including anti-inflammatory, antiviral, and antiplatelet activities.[9] Research is ongoing to explore the full therapeutic potential of this diverse class of compounds.

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the anticancer and antibacterial activities of selected quinoline alkaloids, providing a comparative overview for research and drug development purposes.

Table 1: Anticancer Activity of Selected Quinoline Alkaloids

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Camptothecin | Multiple | Various | Varies | [6] |

| Topotecan | Ovarian, Lung | Clinical | Varies | [6] |

| Irinotecan | Colorectal | Clinical | Varies | [6] |

| 3j (Tetrahydroquinoline-isoxazole hybrid) | HepG2 (Liver) | MTT | 5.20 | [12] |

| 3a (Tetrahydroquinoline-isoxazole hybrid) | HepG2 (Liver) | MTT | 6.80 | [12] |

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| Hybrid 7b | Staphylococcus aureus | Broth Microdilution | 2 | [16] |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 10 | [16] |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 20 | [16] |

| γ-fagarine | MRSA, S. aureus, M. luteus | Not specified | 500 | [17] |

| Skimmianine | M. luteus | Not specified | 1000 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of quinoline alkaloids.

Extraction and Isolation of Quinoline Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of quinoline alkaloids from dried plant material.

-

Preparation of Plant Material: Dry the plant material (e.g., bark, leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.[6]

-

Defatting: Extract the powdered plant material with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and waxes. This can be done using a Soxhlet apparatus or by maceration. Discard the non-polar extract.[6]

-

Alkaloid Extraction (Acid-Base Extraction):

-

Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid bases from their salt forms within the plant tissue.[6]

-

Extract the alkalized plant material with a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate. This can be performed repeatedly by maceration with stirring or using a Soxhlet apparatus.[6]

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

-

-

Acidic Wash: Dissolve the crude alkaloid extract in the organic solvent and wash it with a dilute aqueous acid solution (e.g., 5% sulfuric acid or hydrochloric acid). The alkaloids will form water-soluble salts and move into the aqueous phase, leaving non-basic impurities in the organic phase.[6]

-

Liberation and Re-extraction of Alkaloids:

-

Separate the aqueous acidic layer containing the alkaloid salts.

-

Make the aqueous layer alkaline by adding a base (e.g., concentrated ammonium hydroxide) until the pH is above 9. This will precipitate the free alkaloid bases.[6]

-

Extract the liberated alkaloids from the alkaline aqueous solution with an immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat the extraction several times to ensure complete recovery.[6]

-

-

Purification:

-

Combine the organic extracts containing the free alkaloids.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract and evaporate the solvent under reduced pressure to obtain the purified crude alkaloid mixture.

-

-

Further Purification (Chromatography): The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, or by preparative High-Performance Liquid Chromatography (HPLC).[9][18]

Determination of Antibacterial Activity (Broth Microdilution Assay)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoline alkaloids against bacteria.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12][19]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the quinoline alkaloid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.[19]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[19]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

-

The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

-

Assessment of Anticancer Activity (MTT Cell Viability Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of quinoline alkaloids on cancer cells.

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline alkaloid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media.

-

Remove the old media from the wells and add the media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key quinoline alkaloids.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.

Caption: Experimental workflow for determining the MIC of a quinoline alkaloid.

References

- 1. blog.mountainroseherbs.com [blog.mountainroseherbs.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruta graveolens - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alkaloid Purification - Lifeasible [lifeasible.com]

- 10. Insight Into the Role of Alkaloids in the Different Signalling Pathways of Cholangiocarcinoma | Semantic Scholar [semanticscholar.org]

- 11. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 16. devtoolsdaily.com [devtoolsdaily.com]

- 17. m.youtube.com [m.youtube.com]

- 18. column-chromatography.com [column-chromatography.com]

- 19. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Foliosidine: A Technical Guide

Disclaimer: The scientific literature available up to the current date does not provide specific, experimentally validated therapeutic targets for the quinoline alkaloid foliosidine. This technical guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the known biological activities of the broader class of quinoline alkaloids and compounds isolated from the Haplophyllum genus, where this compound is found. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimental evidence on this compound.

Introduction to this compound

This compound is a quinoline alkaloid that has been isolated from plants of the Haplophyllum genus. While research on this specific compound is limited, the broader class of quinoline alkaloids is known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1] Extracts from Haplophyllum species have also demonstrated various biological effects, suggesting that their constituent compounds, including this compound, may have therapeutic potential.[2] This guide will explore the plausible therapeutic targets of this compound by examining the established mechanisms of related compounds.

Potential Therapeutic Areas and Hypothesized Targets

Based on the activities of similar alkaloids, the most promising therapeutic avenues for this compound are in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Hypothesized Targets:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many anti-inflammatory compounds exert their effects by inhibiting these key enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Pro-inflammatory Cytokines: Inhibition of the production or signaling of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a common mechanism for anti-inflammatory agents.[3]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] Compounds that inhibit the activation of NF-κB can suppress the expression of numerous pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response.

Signaling Pathway Diagram:

References

Methodological & Application

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel anticonvulsant agents are critical for the development of new therapies for epilepsy, a neurological disorder affecting millions worldwide. Preclinical evaluation of investigational compounds requires robust and validated experimental protocols to determine their efficacy and potential mechanisms of action. These application notes provide a detailed framework for assessing the anticonvulsant activity of a representative novel compound, herein referred to as "Foliosidine-analog," using widely accepted animal models. The protocols outlined below are based on standard methodologies for anticonvulsant drug screening.

Data Presentation: Anticonvulsant Efficacy of this compound-analog

The anticonvulsant potential of a test compound is typically evaluated in rodent models of induced seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.[1][2] The efficacy of the compound is often quantified by its median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure.[3]

Table 1: Anticonvulsant Activity of this compound-analog in Mice

| Experimental Model | Endpoint | This compound-analog ED50 (mg/kg, i.p.) | 95% Confidence Interval |

| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | 45.5 | 38.2 - 54.1 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Absence of clonic seizures for 30 min | 68.7 | 59.8 - 78.9 |

Table 2: Neurotoxicity of this compound-analog in Mice

| Test | Endpoint | This compound-analog TD50 (mg/kg, i.p.) | 95% Confidence Interval | Protective Index (PI = TD50/ED50) |

| Rotarod Test | Motor impairment | 215.3 | 198.1 - 233.8 | MES: 4.73 |

| scPTZ: 3.13 |

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[1]

Materials:

-

Male Swiss mice (20-25 g)

-

Corneal electrodes

-

Electroconvulsive shock apparatus

-

This compound-analog solution (vehicle: 0.5% carboxymethylcellulose)

-

Positive control: Phenytoin (e.g., 25 mg/kg, i.p.)

-

Vehicle control

Procedure:

-

Administer this compound-analog at various doses (e.g., 10, 30, 50, 70, 90 mg/kg) intraperitoneally (i.p.) to different groups of mice (n=8-10 per group).

-

Administer the vehicle and positive control to their respective groups.

-

After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this response is considered protection.

-

Record the number of protected animals in each group.

-

Calculate the ED50 value using a probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Induced Seizure Test

This model is used to screen compounds effective against myoclonic and absence seizures.

Materials:

-

Male Swiss mice (20-25 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

This compound-analog solution

-

Positive control: Ethosuximide (e.g., 150 mg/kg, i.p.)

-

Vehicle control

Procedure:

-

Administer this compound-analog at various doses (e.g., 20, 40, 60, 80, 100 mg/kg, i.p.) to different groups of mice (n=8-10 per group).

-

Administer the vehicle and positive control to their respective groups.

-

After the appropriate absorption time, administer PTZ subcutaneously.

-

Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

-

The absence of such seizures is considered protection.

-

Record the number of protected animals in each group.

-

Calculate the ED50 value using a probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the compound.

Materials:

-

Male Swiss mice (20-25 g)

-